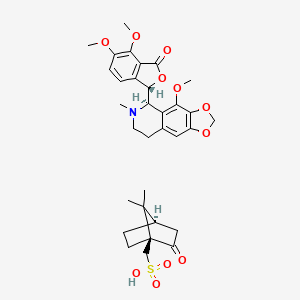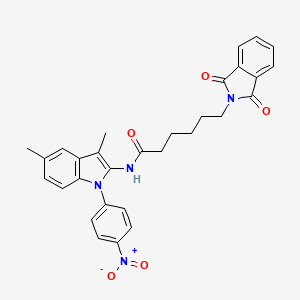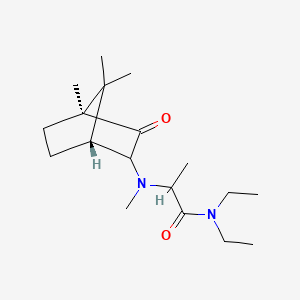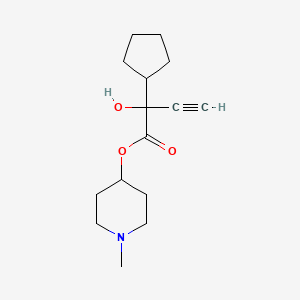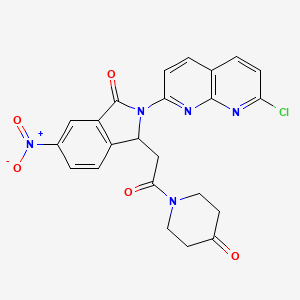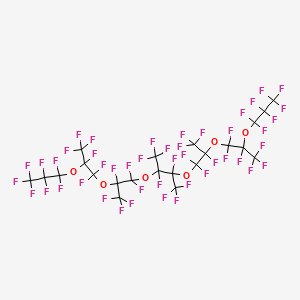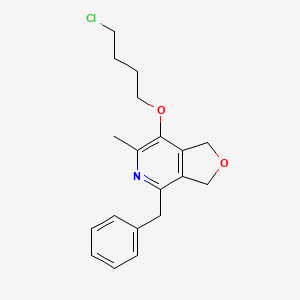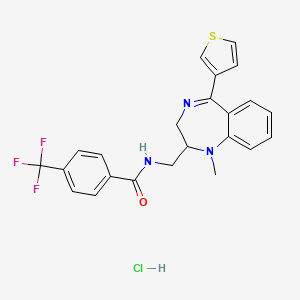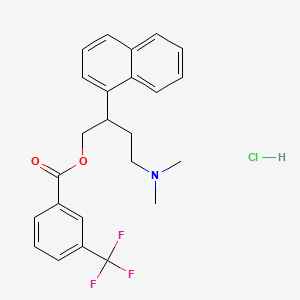
Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the trifluoromethyl group. The next step involves the esterification of the benzoic acid with the appropriate alcohol. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The naphthalenyl group provides additional binding interactions, stabilizing the compound’s association with its targets.
類似化合物との比較
Similar Compounds
- Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester
- Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl amide
- Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ketone
Uniqueness
The hydrochloride salt form of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester is unique due to its enhanced solubility in water, which can be advantageous in biological and medicinal applications. Additionally, the combination of functional groups in this compound provides a distinct set of chemical properties that can be exploited in various research and industrial contexts.
特性
CAS番号 |
119585-08-9 |
|---|---|
分子式 |
C24H25ClF3NO2 |
分子量 |
451.9 g/mol |
IUPAC名 |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 3-(trifluoromethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C24H24F3NO2.ClH/c1-28(2)14-13-19(22-12-6-8-17-7-3-4-11-21(17)22)16-30-23(29)18-9-5-10-20(15-18)24(25,26)27;/h3-12,15,19H,13-14,16H2,1-2H3;1H |
InChIキー |
JPHOASQVODKAON-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(COC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


